Natrium-3-Hydroxypropan-1-sulfonat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
sodium 3-hydroxypropane-1-sulfonate is a chemical compound with the molecular formula C3H7NaO4S and a molecular weight of 162.14 g/mol . . This compound is commonly used in various industrial and research applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
sodium 3-hydroxypropane-1-sulfonate has a wide range of applications in scientific research:
Wirkmechanismus
Mode of Action
It is known to be a proton donor , which suggests it may interact with its targets by donating protons, potentially influencing the pH of its environment and affecting various biochemical reactions.
Result of Action
As a proton donor , it may influence the pH of its environment, which could have various effects at the molecular and cellular levels.
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
sodium 3-hydroxypropane-1-sulfonate can be synthesized through the reaction of 3-chloro-1-propanol with sodium sulfite under alkaline conditions . The reaction typically involves heating the reactants in an aqueous solution to facilitate the substitution of the chlorine atom with a sulfonate group.
Industrial Production Methods
In industrial settings, the production of sodium 3-hydroxypropane-1-sulphonate often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a consistent temperature and pH, which are crucial for the efficient conversion of the starting materials to the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
sodium 3-hydroxypropane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonic acids.
Reduction: It can be reduced to yield alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, alcohol derivatives, and various substituted compounds depending on the specific reagents and conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium 3-chloro-2-hydroxypropane-1-sulfonate
- Sodium 1-hydroxy-3-propanesulfonate
- Sodium 3-hydroxy-1-propanesulfonate
Uniqueness
sodium 3-hydroxypropane-1-sulfonate is unique due to its specific chemical structure, which imparts distinct reactivity and solubility properties. Its hydroxyl and sulfonate groups make it versatile for various chemical transformations and applications, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
3542-44-7 |
---|---|
Molekularformel |
C3H8NaO4S |
Molekulargewicht |
163.15 g/mol |
IUPAC-Name |
sodium;3-hydroxypropane-1-sulfonate |
InChI |
InChI=1S/C3H8O4S.Na/c4-2-1-3-8(5,6)7;/h4H,1-3H2,(H,5,6,7); |
InChI-Schlüssel |
ZTWXTOUATKTCQF-UHFFFAOYSA-N |
Isomerische SMILES |
C(CO)CS(=O)(=O)[O-].[Na+] |
SMILES |
C(CO)CS(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
C(CO)CS(=O)(=O)O.[Na] |
3542-44-7 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.